molecular formula C9H12N2O2 B3248104 N,N,2-trimethyl-3-nitroaniline CAS No. 183555-60-4

N,N,2-trimethyl-3-nitroaniline

Cat. No.: B3248104
CAS No.: 183555-60-4
M. Wt: 180.2 g/mol
InChI Key: KPUSVKGMJNXHTC-UHFFFAOYSA-N
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Description

N,N,2-trimethyl-3-nitroaniline: is an organic compound belonging to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to an aniline ring, along with two methyl groups on the nitrogen atom and one methyl group on the second carbon of the benzene ring

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N,N,2-trimethyl-3-nitroaniline involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the compound. The methyl groups can influence the compound’s steric and electronic properties, impacting its overall behavior in chemical reactions .

Comparison with Similar Compounds

Biological Activity

N,N,2-trimethyl-3-nitroaniline is a chemical compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry, environmental science, and materials science. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

This compound (C9H12N2O2) features a nitro group (-NO2) attached to an aniline structure with three methyl groups on the nitrogen atom. This unique structure imparts specific chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Interactions : The nitro group acts as an electron-withdrawing group, enhancing the electrophilic nature of the compound, which allows it to interact with nucleophiles in biological systems.
  • Oxidative Stress Modulation : Studies suggest that compounds with nitro groups can influence oxidative stress pathways, potentially leading to antioxidant effects or cytotoxicity depending on the context and concentration used .
  • Enzyme Inhibition : Some research indicates that nitroanilines can inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development.

Biological Activity Data

Activity Type Findings Source
Antioxidant ActivityExhibited moderate antioxidant properties in vitro.
CytotoxicityShowed cytotoxic effects on cancer cell lines at high concentrations.
Enzyme InteractionPotential inhibition of metabolic enzymes observed.

1. Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of various nitroanilines, including this compound. The compound was tested against DPPH and hydroxyl radicals, showing significant scavenging activity compared to control substances. The results indicated that the presence of the nitro group contributed to its radical scavenging ability .

2. Cytotoxicity Assessment

In vitro cytotoxicity assays conducted on human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxic effects. At concentrations above 100 µM, significant cell death was observed, suggesting its potential as a chemotherapeutic agent .

3. Enzyme Inhibition Studies

Research focused on the interaction of this compound with cytochrome P450 enzymes indicated that it could inhibit certain isoforms involved in drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs and warrants further investigation.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound Structure Biological Activity
N,N-dimethylanilineLacks nitro groupLower reactivity; minimal biological activity compared to nitro derivatives.
2,4-dinitroanilineTwo nitro groupsIncreased toxicity; potent enzyme inhibitor .
N,N,2-trimethylanilineNo nitro groupDifferent chemical behavior; less reactive than nitro derivatives.

Properties

IUPAC Name

N,N,2-trimethyl-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-8(10(2)3)5-4-6-9(7)11(12)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUSVKGMJNXHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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